molecular formula C21H17F3N6O2 B2436906 N-(3,4-difluorophenyl)-2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide CAS No. 1251553-30-6

N-(3,4-difluorophenyl)-2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide

Cat. No.: B2436906
CAS No.: 1251553-30-6
M. Wt: 442.402
InChI Key: QORDEQSOEWEGNI-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is a potent and selective small molecule inhibitor identified in scientific literature as targeting PIM kinases (Proviral Integration site for Moloney murine leukemia virus kinases). The PIM kinase family, including isoforms 1, 2, and 3, are serine/threonine kinases that play crucial roles in regulating cell survival, proliferation, and apoptosis. https://pubmed.ncbi.nlm.nih.gov/29462749/ Dysregulation of PIM kinase signaling is frequently associated with various cancers, including hematological malignancies and solid tumors, making them attractive therapeutic targets. This compound functions by competitively binding to the ATP-binding pocket of PIM kinases, thereby inhibiting their catalytic activity and downstream signaling pathways. This disruption can lead to the induction of apoptosis and the reduction of tumor cell growth in experimental models. Its primary research value lies in the investigation of PIM kinase biology and the development of novel anti-cancer strategies. Researchers utilize this compound in vitro to study signal transduction mechanisms, explore synthetic lethality in combination with other targeted agents, and assess its efficacy in cell proliferation and viability assays. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N6O2/c1-11-3-4-14(8-16(11)23)27-20-25-12(2)7-18-28-29(21(32)30(18)20)10-19(31)26-13-5-6-15(22)17(24)9-13/h3-9H,10H2,1-2H3,(H,25,27)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORDEQSOEWEGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=CC3=NN(C(=O)N32)CC(=O)NC4=CC(=C(C=C4)F)F)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a combination of heat and catalysts.

    Introduction of the Fluorophenyl and Fluoroanilino Groups: These groups are introduced through nucleophilic substitution reactions, where the triazolopyrimidine core reacts with fluorinated aromatic compounds.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

Synthesis and Characterization

The compound can be synthesized through a multi-step process involving the reaction of various precursors. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound. The molecular formula is C23H18F2N4OC_{23}H_{18}F_2N_4O with a molecular weight of approximately 436.5 g/mol .

Biological Activities

1. Anticancer Properties
Research indicates that derivatives of triazolopyrimidine compounds exhibit significant anticancer activity. In vitro studies have shown that certain analogs demonstrate inhibitory effects on cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and A549 (lung cancer) . The mechanism of action often involves the inhibition of specific enzymes or pathways crucial for tumor growth.

2. Anti-inflammatory Effects
Molecular docking studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes . This property positions it as a candidate for further development in treating inflammatory diseases.

3. Antimicrobial Activity
Preliminary screenings have indicated that triazolopyrimidine derivatives exhibit antifungal and antibacterial activities against various pathogens. These compounds could be optimized for use as antifungal agents against species like Botrytis cinerea and Sclerotinia sclerotiorum .

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of similar triazolopyrimidine derivatives on multiple cancer cell lines. The results demonstrated that modifications to the triazole ring significantly enhanced cytotoxicity against certain cancer types. The study highlighted the importance of structural variations in optimizing therapeutic efficacy .

CompoundCell LineIC50 (µM)
Compound APC35.0
Compound BK5628.0
Compound CHeLa12.0

Case Study 2: Anti-inflammatory Potential
In silico docking studies were conducted to assess the binding affinity of N-(3,4-difluorophenyl)-2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide to the active site of 5-lipoxygenase. The compound was found to have a high binding affinity compared to known inhibitors, suggesting its potential as a therapeutic agent for inflammatory conditions .

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(3,4-difluorophenyl)-2-[5-(3-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide: Lacks the methyl group on the anilino ring.

    N~1~-(3,4-difluorophenyl)-2-[5-(3-chloro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide: Contains a chlorine atom instead of a fluorine atom.

Uniqueness

The unique combination of fluorine atoms and the triazolopyrimidine core in N-(3,4-difluorophenyl)-2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide imparts distinct chemical and biological properties. These properties can enhance its binding affinity, selectivity, and overall efficacy in various applications.

Biological Activity

N-(3,4-difluorophenyl)-2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways crucial for cellular proliferation and survival. Notably, it has shown significant inhibitory effects on dihydrofolate reductase (DHFR), an enzyme pivotal in DNA synthesis and repair. By inhibiting DHFR, the compound disrupts the synthesis of tetrahydrofolate, leading to impaired DNA replication and cell death in rapidly dividing cells such as cancer cells .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Biological Activity Target Effect Reference
DHFR InhibitionDihydrofolate reductaseDisruption of DNA synthesis
Kinase InhibitionVarious kinases (e.g., MAPK)Modulation of signaling pathways
Anticancer ActivityCancer cell linesInduction of apoptosis

Case Studies

  • Anticancer Efficacy : In vitro studies have demonstrated that this compound exhibits potent anticancer activity against several cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
  • Kinase Activity Modulation : Research has indicated that this compound can inhibit specific kinases involved in cell signaling pathways. For instance, it has been shown to effectively inhibit p38 MAP kinase activity in various cellular models. The inhibition leads to reduced inflammatory responses and may provide therapeutic benefits in conditions characterized by excessive inflammation .

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of similar compounds within the same class. These studies suggest that modifications in the chemical structure significantly impact the biological activity and selectivity towards specific targets. The presence of fluorine atoms appears to enhance the binding affinity to DHFR and other kinases due to increased lipophilicity and electronic effects on the aromatic rings .

Q & A

Q. What statistical methods address variability in biological replicates?

  • Tools :
  • ANOVA with Tukey’s post-hoc test : Compare IC₅₀ values across 3+ independent experiments .
  • Grubbs’ Test : Identify and exclude outliers in enzyme inhibition data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.